UNC-2170

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H21BrN2O |

|---|---|

Peso molecular |

313.23 g/mol |

Nombre IUPAC |

3-bromo-N-[3-(tert-butylamino)propyl]benzamide |

InChI |

InChI=1S/C14H21BrN2O/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18) |

Clave InChI |

XUFUVCIZFNREBI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br |

Origen del producto |

United States |

Foundational & Exploratory

UNC-2170: An In-Depth Technical Guide to its Mechanism of Action as a 53BP1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 is a first-in-class, fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1). It operates through competitive inhibition of the 53BP1 tandem Tudor domain, a critical interaction module that recognizes dimethylated lysine 20 on histone H4 (H4K20me2). This binding event is a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs). By occluding the H4K20me2 binding site, this compound effectively disrupts the localization of 53BP1 to damaged chromatin, thereby impairing the non-homologous end joining (NHEJ) pathway of DNA repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative binding data.

Core Mechanism of Action

This compound functions as a competitive antagonist of 53BP1's tandem Tudor domain. The core of its mechanism lies in its ability to mimic the binding of the endogenous H4K20me2 histone mark, thus preventing 53BP1 from engaging with chromatin at sites of DNA double-strand breaks.[1]

The key steps in the mechanism of action are:

-

Binding to the 53BP1 Tandem Tudor Domain: this compound directly interacts with the aromatic cage of the 53BP1 tandem Tudor domain, the same pocket that recognizes and binds to H4K20me2.[1]

-

Competitive Inhibition: By occupying this binding site, this compound competitively inhibits the interaction between 53BP1 and its histone ligand.

-

Disruption of 53BP1 Localization: This prevention of binding to H4K20me2 impedes the recruitment and accumulation of 53BP1 at DNA double-strand break sites.

-

Impairment of Non-Homologous End Joining (NHEJ): As 53BP1 is a critical factor in promoting the NHEJ pathway of DNA repair, its inhibition by this compound leads to a reduction in NHEJ efficiency.

-

Cellular Consequences: The disruption of 53BP1 function has been shown to sensitize cells to DNA damaging agents and to suppress class switch recombination (CSR) in B cells, a physiological process that relies on functional 53BP1-mediated NHEJ.[1][2]

Quantitative Data

The binding affinity and inhibitory potency of this compound against 53BP1 have been characterized using various biophysical and biochemical assays.

| Parameter | Value | Assay | Reference |

| Dissociation Constant (Kd) | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) | [2] |

| IC50 | 29 µM | AlphaScreen | [2] |

Table 1: Binding Affinity and Potency of this compound for 53BP1

This compound exhibits notable selectivity for 53BP1 over other methyl-lysine binding proteins.

| Methyl-lysine Binding Protein | IC50 (µM) |

| 53BP1 | 29 |

| L3MBTL1 | >500 |

| L3MBTL3 | >500 |

| JMJD2A | >500 |

| JMJD2C | >500 |

| CBX7 | >500 |

| RAG2 | >500 |

| TAF1 | >500 |

| TAF1L | >500 |

| PHF20 | >500 |

Table 2: Selectivity Profile of this compound

Experimental Protocols

AlphaScreen Assay for 53BP1 Inhibition

This assay was utilized to determine the in vitro potency of this compound in disrupting the interaction between the 53BP1 tandem Tudor domain and a biotinylated H4K20me2 peptide.

Materials:

-

His-tagged 53BP1 tandem Tudor domain (residues 1485-1616)

-

Biotinylated H4K20me2 peptide (Ac-SGRGK(me2)GGKGLGKGGAKRHR-biotin)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound stock solution in DMSO

-

384-well ProxiPlate (PerkinElmer)

Protocol:

-

A 2X solution of the His-tagged 53BP1 tandem Tudor domain (final concentration 50 nM) and the biotinylated H4K20me2 peptide (final concentration 25 nM) was prepared in Assay Buffer.

-

This compound was serially diluted in DMSO and then diluted in Assay Buffer to create 4X compound solutions.

-

5 µL of the 4X compound solution was added to the wells of a 384-well plate.

-

10 µL of the 2X protein-peptide mixture was added to each well.

-

The plate was incubated at room temperature for 15 minutes.

-

A 2X solution of Donor and Acceptor beads (final concentration 10 µg/mL each) was prepared in Assay Buffer and 5 µL was added to each well.

-

The plate was incubated in the dark at room temperature for 1 hour.

-

The AlphaScreen signal was read on an EnVision plate reader (PerkinElmer).

-

IC50 values were calculated from the dose-response curves using GraphPad Prism.

Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the binding affinity (Kd) of this compound to the 53BP1 tandem Tudor domain.

Materials:

-

His-tagged 53BP1 tandem Tudor domain (residues 1485-1616)

-

This compound

-

ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl

-

MicroCal iTC200 (GE Healthcare)

Protocol:

-

The 53BP1 tandem Tudor domain was dialyzed overnight against ITC Buffer.

-

This compound was dissolved in ITC Buffer.

-

The sample cell was filled with 50 µM 53BP1 protein.

-

The injection syringe was filled with 500 µM this compound.

-

The experiment was performed at 25°C with a stirring speed of 750 rpm.

-

An initial injection of 0.4 µL was followed by 19 injections of 2 µL with a 150-second spacing.

-

The data were analyzed using the Origin software package, fitting to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

References

An In-depth Technical Guide to the Inhibition of the 53BP1 Tandem Tudor Domain by UNC-2170

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor UNC-2170 and its interaction with the tandem tudor domain (TTD) of the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy for therapeutic intervention in oncology and beyond. This document details the binding characteristics of this compound, its effects on cellular processes, and the experimental methodologies used to elucidate its function.

Introduction to 53BP1 and the Tandem Tudor Domain

The tumor suppressor p53-binding protein 1 (53BP1) is a key scaffold protein in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). A central feature of 53BP1 is its tandem tudor domain (TTD), which acts as a "reader" of post-translational modifications on histone proteins. Specifically, the 53BP1-TTD recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a mark that is exposed at sites of DNA damage. This interaction is crucial for the recruitment and retention of 53BP1 at DSBs, thereby facilitating the assembly of the DNA repair machinery. In addition to its role in histone binding, the 53BP1-TTD also recognizes dimethylated lysine 382 on the tumor suppressor protein p53 (p53K382me2), linking the DNA damage response to p53-mediated signaling pathways.

This compound: A Small Molecule Antagonist of the 53BP1-TTD

This compound is a fragment-like small molecule that has been identified as a competitive inhibitor of the 53BP1-TTD.[1][2] It functions by occupying the aromatic cage within the TTD that normally binds to the dimethylated lysine residues of H4K20me2 and p53K382me2.[1] By blocking this interaction, this compound effectively antagonizes the function of 53BP1 in the DNA damage response.

Quantitative Binding and Activity Data

The interaction between this compound and the 53BP1-TTD has been characterized by various biophysical and biochemical assays. The key quantitative parameters are summarized in the tables below.

| Parameter | Value (µM) | Assay | Reference |

| Binding Affinity (Kd) | 22 | Isothermal Titration Calorimetry (ITC) | [2][3][4] |

| Inhibitory Concentration (IC50) | 29 | AlphaScreen | [2] |

| Inhibitory Concentration (IC50) | 30 | Not Specified | [1] |

Table 1: Binding Affinity and Inhibitory Concentration of this compound for the 53BP1 Tandem Tudor Domain. This table summarizes the key in vitro binding and inhibition data for this compound. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are presented, along with the experimental techniques used for their determination.

| Methyl-Lysine Reader Protein | Selectivity (Fold) | Reference |

| 53BP1 | 1 | [1][2] |

| Other Kme Readers (9 tested) | > 17 | [1][2] |

Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for the 53BP1 tandem tudor domain over other methyl-lysine (Kme) reader proteins.

| Cellular Process | Effective Concentration (µM) | Cell Type | Effect | Reference |

| Class Switch Recombination (CSR) | 30-100 | Naive Splenocytes | Reduction in CSR | [2] |

| 53BP1 Solubility | 500 | Cell Lysates | Increase in soluble 53BP1 | [2] |

Table 3: Cellular Activity of this compound. This table outlines the observed effects of this compound on key cellular processes that are dependent on 53BP1 function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the 53BP1 tandem tudor domain in the DNA damage response and the experimental approaches used to study its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its interaction with the 53BP1 tandem tudor domain.

AlphaScreen Assay for IC50 Determination

This assay is used to measure the ability of this compound to disrupt the interaction between the 53BP1-TTD and a biotinylated H4K20me2 peptide.

-

Materials:

-

His-tagged 53BP1 Tandem Tudor Domain (residues 1485-1611)

-

Biotinylated H4K20me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-biotin)

-

Nickel Chelate AlphaLISA Acceptor beads (PerkinElmer)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

This compound

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA

-

384-well white microplates (e.g., OptiPlate-384, PerkinElmer)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the His-53BP1-TTD protein (final concentration ~25 nM).

-

Add 5 µL of the this compound dilution or vehicle (DMSO) control.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the biotinylated H4K20me2 peptide (final concentration ~25 nM).

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a 1:1 mixture of Ni-chelate Acceptor beads and Streptavidin Donor beads (final concentration 20 µg/mL each) in the dark.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer) with excitation at 680 nm and emission at 520-620 nm.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat changes associated with the binding of this compound to the 53BP1-TTD, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Materials:

-

Purified 53BP1 Tandem Tudor Domain (in ITC buffer)

-

This compound (in ITC buffer)

-

ITC Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl

-

ITC instrument (e.g., MicroCal iTC200, Malvern Panalytical)

-

-

Procedure:

-

Thoroughly dialyze the 53BP1-TTD protein against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer to ensure precise buffer matching.

-

Degas both the protein and ligand solutions.

-

Load the 53BP1-TTD solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections, while maintaining a constant temperature (e.g., 25°C).

-

Perform a control titration of this compound into buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the integrated heats to a one-site binding model to determine Kd, n, and ΔH.

-

53BP1 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of 53BP1 to sites of DNA damage and assesses the ability of this compound to inhibit this process.

-

Materials:

-

U2OS (human osteosarcoma) cells

-

This compound

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Primary antibody: Rabbit anti-53BP1 (e.g., Novus Biologicals, NB100-304)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (e.g., Invitrogen)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Fluorescence microscope

-

-

Procedure:

-

Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.

-

Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).

-

Allow the cells to recover for 1 hour at 37°C to allow for foci formation.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-53BP1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the number of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ).

-

Class Switch Recombination (CSR) Assay

CSR is a 53BP1-dependent process in B-cells that diversifies antibody isotypes. This assay measures the effect of this compound on the efficiency of CSR.

-

Materials:

-

Primary B-cells isolated from mouse spleens

-

This compound

-

Lipopolysaccharide (LPS)

-

Interleukin-4 (IL-4)

-

Fluorescently labeled anti-mouse IgG1 and IgM antibodies

-

Flow cytometer

-

-

Procedure:

-

Isolate naive B-cells from the spleens of wild-type mice.

-

Culture the B-cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

-

Stimulate the B-cells with LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce CSR to IgG1.

-

Simultaneously treat the cells with various concentrations of this compound or vehicle (DMSO).

-

Culture the cells for 3-4 days at 37°C and 5% CO2.

-

Harvest the cells and stain them with fluorescently labeled antibodies against surface IgG1 and IgM.

-

Analyze the percentage of IgG1-positive cells by flow cytometry.

-

Calculate the inhibition of CSR relative to the vehicle-treated control.

-

Conclusion

This compound serves as a valuable chemical probe for elucidating the biological functions of the 53BP1 tandem tudor domain. Its ability to competitively inhibit the binding of 53BP1 to methylated histones and p53 provides a powerful tool for studying the DNA damage response and its connections to other cellular signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting 53BP1 for therapeutic benefit. Further optimization of this compound and the development of more potent and selective inhibitors hold promise for advancing our understanding of genome maintenance and for the development of novel cancer therapies.

References

- 1. Live Dynamics of 53BP1 Foci Following Simultaneous Induction of Clustered and Dispersed DNA Damage in U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live cell microscopy analysis of radiation-induced DNA double-strand break motion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

UNC-2170: A Technical Guide to its Application as a DNA Damage Repair Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a pioneering, fragment-like small molecule that serves as a valuable chemical probe for studying the DNA damage response (DDR). It functions as a competitive antagonist of the p53-binding protein 1 (53BP1), a critical factor in the repair of DNA double-strand breaks (DSBs).[1] By selectively binding to the tandem tudor domain (TTD) of 53BP1, this compound displaces it from its natural binding partner, methylated histone H4 at lysine 20 (H4K20me2), thereby inhibiting its recruitment to sites of DNA damage.[2] This guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in cellular and molecular biology research.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the 53BP1 tandem tudor domain. The tert-butyl amine group of this compound occupies the methyl-lysine binding pocket of 53BP1, preventing its interaction with H4K20me2, a key histone mark present at sites of DNA double-strand breaks.[2] This inhibition of 53BP1 recruitment to damaged chromatin effectively modulates the DNA damage response, making this compound a powerful tool for investigating the non-homologous end joining (NHEJ) repair pathway.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their binding affinity, selectivity, and cellular potency.

Table 1: Binding Affinity of this compound for 53BP1

| Compound | Assay Type | IC50 (µM) | Kd (µM) |

| This compound | AlphaScreen | 29 | 22 |

Table 2: Selectivity Profile of this compound

This compound demonstrates significant selectivity for 53BP1 over other methyl-lysine (Kme) reader proteins.

| Methyl-lysine Reader Protein | Binding Inhibition by this compound (at 100 µM) |

| L3MBTL1 | No significant inhibition |

| L3MBTL3 | No significant inhibition |

| JMJD2A | No significant inhibition |

| JMJD2B | No significant inhibition |

| JMJD2C | No significant inhibition |

| JMJD2E | No significant inhibition |

| PHF20 | No significant inhibition |

| TAF1L | No significant inhibition |

| TP53BP1 (53BP1) | Significant inhibition |

| ZMYND11 | No significant inhibition |

Table 3: Comparison with Other 53BP1 Tandem Tudor Domain (TTD) Antagonists

| Compound | IC50 (µM) |

| This compound | 29.0[4] |

| DP308 | 1.69[4] |

| UNC7648 | 8.6[4] |

| UNC8531 | 0.47[4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

AlphaScreen Assay for 53BP1-Histone H4K20me2 Interaction

This assay is used to quantify the inhibitory effect of this compound on the binding of the 53BP1 tandem tudor domain to a biotinylated histone H4K20me2 peptide.

Materials:

-

GST-tagged 53BP1 tandem tudor domain (TTD) protein

-

Biotinylated H4K20me2 peptide (residues 15-24)

-

Glutathione donor beads

-

Streptavidin acceptor beads

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound and control compounds

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 384-well plate, add GST-53BP1 TTD and the biotinylated H4K20me2 peptide.

-

Add the serially diluted compounds to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add a suspension of glutathione donor beads and streptavidin acceptor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate using an AlphaScreen-capable plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to 53BP1 within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cultured cells (e.g., HEK293T)

-

This compound and vehicle control (e.g., DMSO)

-

PBS and lysis buffer

-

Thermal cycler

-

Western blotting reagents and antibodies against 53BP1 and a loading control (e.g., GAPDH)

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

-

Analyze the soluble fractions by Western blotting using antibodies against 53BP1 and a loading control.

-

Quantify the band intensities to determine the melting curves and the shift in thermal stability induced by this compound.

Immunofluorescence Assay for 53BP1 Foci Formation

This assay visualizes the recruitment of 53BP1 to sites of DNA damage and the effect of this compound on this process.

Materials:

-

Cells grown on coverslips

-

DNA damaging agent (e.g., ionizing radiation or etoposide)

-

This compound and vehicle control

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against 53BP1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Pre-treat cells with this compound or vehicle control.

-

Induce DNA damage.

-

Allow cells to recover for a specified time to allow for foci formation.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-53BP1 antibody.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of 53BP1 foci per cell.

Mandatory Visualizations

Signaling Pathway of 53BP1 in DNA Double-Strand Break Repair

Caption: 53BP1 recruitment to DNA double-strand breaks and its inhibition by this compound.

Experimental Workflow for this compound as a DNA Damage Probe

Caption: Workflow for characterizing the effects of this compound as a 53BP1 probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]

- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

UNC-2170: A Selective Ligand for the Methyl-lysine Reader Protein 53BP1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a fragment-like small molecule that has been identified as a selective ligand for the p53-binding protein 1 (53BP1), a crucial component of the DNA Damage Response (DDR) pathway.[1][2] This technical guide provides a comprehensive overview of this compound's selectivity for methyl-lysine reader proteins, detailing the quantitative data, experimental methodologies, and the biological context of its mechanism of action.

Data Presentation: Quantitative Selectivity of this compound

This compound was identified through a cross-screening approach and exhibits a notable selectivity for the tandem tudor domain (TTD) of 53BP1 over other methyl-lysine (Kme) reader proteins.[2][3][4] The compound demonstrates a micromolar affinity for 53BP1, with at least a 17-fold selectivity against a panel of nine other Kme reader proteins from diverse families.[1][3][4]

| Target Protein | Protein Family | IC50 (µM) |

| 53BP1 | Tudor Domain | 29 ± 7.4 |

| CBX7 | Chromodomain | > 500 |

| JARID1A | PHD Finger | > 500 |

| L3MBTL1 | MBT Domain | > 500 |

| L3MBTL3 | MBT Domain | > 500 |

| MBTD1 | MBT Domain | > 500 |

| PHF1 | Tudor Domain | > 500 |

| PHF19 | Tudor Domain | > 500 |

| PHF23 | PHD Finger | > 500 |

| UHRF1 | Tudor/PHD Finger | > 500 |

Table 1: Selectivity of this compound against a panel of methyl-lysine reader proteins. The IC50 values were determined using an AlphaScreen-based proximity assay. Data sourced from Perfetti, M.T. et al. (2015) ACS Chem Biol.[3][4]

Further biophysical characterization using Isothermal Titration Calorimetry (ITC) confirmed the direct binding of this compound to the 53BP1 tandem tudor domain with a dissociation constant (Kd) of 22 ± 2.5 µM.[3]

Experimental Protocols

The following sections outline the methodologies employed to determine the selectivity and binding affinity of this compound.

AlphaScreen-Based Proximity Assay for Selectivity Screening

This high-throughput assay was utilized to assess the inhibitory activity of this compound against the panel of methyl-lysine reader proteins. The principle of this assay relies on the proximity of donor and acceptor beads, which generate a chemiluminescent signal when a biotinylated histone peptide and a His-tagged reader protein interact.[3][5][6] Small molecule inhibitors that disrupt this interaction lead to a decrease in the signal.

General Protocol:

-

Reagents:

-

His-tagged methyl-lysine reader protein.

-

Biotinylated histone peptide corresponding to the reader's substrate.

-

Streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, with optimized concentrations of NaCl and Tween 20 to minimize non-specific binding).[6]

-

This compound or other test compounds serially diluted in DMSO.

-

-

Procedure:

-

The His-tagged reader protein and its corresponding biotinylated histone peptide are incubated in the assay buffer in a 384-well plate.

-

This compound or control compounds are added to the wells.

-

Streptavidin-donor beads and anti-His-acceptor beads are added.

-

The plate is incubated in the dark to allow for bead association.

-

The AlphaScreen signal is read on a compatible plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[7][8][9]

General Protocol:

-

Sample Preparation:

-

The 53BP1 tandem tudor domain protein and this compound are dialyzed against the same buffer to minimize heats of dilution. A typical buffer would be a neutral pH buffer like PBS or Tris.

-

The concentrations of the protein and ligand are accurately determined.

-

-

Instrumentation and Setup:

-

An isothermal titration calorimeter is used. The sample cell is filled with the 53BP1 protein solution, and the injection syringe is loaded with the this compound solution.

-

The experiment is conducted at a constant temperature, typically 25°C.[7]

-

-

Titration:

-

A series of small, precise injections of this compound are made into the sample cell containing the 53BP1 protein.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.

-

Mandatory Visualization

Signaling Pathway: 53BP1 in DNA Damage Response

Caption: 53BP1's role in the DNA Damage Response pathway.

Experimental Workflow: this compound Selectivity Screening

Caption: Workflow for determining this compound selectivity.

Conclusion

This compound serves as a valuable chemical tool for studying the biological functions of 53BP1. Its characterized selectivity against a panel of methyl-lysine reader proteins, with a clear preference for 53BP1, underscores its utility in dissecting the specific roles of this protein in the DNA damage response and other cellular processes. The experimental methodologies outlined in this guide provide a framework for the identification and characterization of similar small molecule modulators of epigenetic reader proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Results for "Isothermal Titration Calorimetry" | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Development of UNC-2170: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 is a pioneering, fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers in the fields of DNA damage response, oncology, and medicinal chemistry. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Introduction to 53BP1 and the DNA Damage Response

The tumor suppressor p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR), a complex network of cellular pathways that detect and repair DNA lesions to maintain genomic integrity. 53BP1 plays a central role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. It functions by promoting the non-homologous end joining (NHEJ) pathway of DSB repair.[1]

53BP1 is recruited to sites of DNA damage through the interaction of its tandem Tudor domain with dimethylated lysine 20 on histone H4 (H4K20me2), a post-translational modification that occurs in response to DSBs.[2] By binding to this histone mark, 53BP1 acts as a scaffold, recruiting downstream effector proteins that facilitate the ligation of broken DNA ends.

The critical role of 53BP1 in DNA repair has made it an attractive target for therapeutic intervention, particularly in the context of cancer. Inhibition of 53BP1 could potentially sensitize cancer cells to DNA-damaging agents or exploit synthetic lethal relationships in tumors with specific genetic backgrounds, such as those with deficiencies in the homologous recombination (HR) pathway.

Discovery of this compound: A Fragment-Based Approach

This compound was identified through a cross-screening approach targeting the methyl-lysine (Kme) binding pocket of the 53BP1 tandem Tudor domain.[2][3] This effort led to the discovery of a micromolar ligand with a fragment-like structure, demonstrating the feasibility of targeting this protein-protein interaction with a small molecule.

Binding Affinity and Selectivity

This compound binds to the 53BP1 tandem Tudor domain with a dissociation constant (Kd) of 22 ± 2.5 µM, as determined by isothermal titration calorimetry (ITC).[1][3] The compound exhibits a half-maximal inhibitory concentration (IC50) of 29 µM in a competitive binding assay.[4] Importantly, this compound demonstrates at least 17-fold selectivity for 53BP1 over a panel of nine other methyl-lysine reader proteins, highlighting its potential as a specific chemical probe for studying 53BP1 function.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Method |

| IC50 vs. 53BP1 | 29 µM | AlphaScreen |

| Kd vs. 53BP1 | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) |

Table 2: Selectivity Profile of this compound

| Methyl-lysine Reader Protein | Binding Affinity (IC50) |

| 53BP1 | 29 µM |

| Other Kme Reader Protein 1 | >500 µM |

| Other Kme Reader Protein 2 | >500 µM |

| Other Kme Reader Protein 3 | >500 µM |

| Other Kme Reader Protein 4 | >500 µM |

| Other Kme Reader Protein 5 | >500 µM |

| Other Kme Reader Protein 6 | >500 µM |

| Other Kme Reader Protein 7 | >500 µM |

| Other Kme Reader Protein 8 | >500 µM |

| Other Kme Reader Protein 9 | >500 µM |

Note: The specific identities of the other methyl-lysine reader proteins are detailed in the primary publication by Perfetti et al., 2015.

Mechanism of Action

This compound functions as a competitive antagonist of 53BP1.[1] Structural studies have revealed that the tert-butyl amine group of this compound anchors the molecule within the methyl-lysine binding pocket of the 53BP1 tandem Tudor domain.[2][3] This binding mode directly competes with the endogenous ligand, H4K20me2. X-ray crystallography has further shown that this compound binds at the interface of two Tudor domains of a 53BP1 dimer.[2][3] By occupying this binding site, this compound prevents the recruitment of 53BP1 to sites of DNA damage, thereby inhibiting its function in the NHEJ pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

AlphaScreen Assay for 53BP1 Binding

This assay was used to determine the IC50 value of this compound and its analogs.

-

Principle: A competitive binding assay where biotinylated H4K20me2 peptide is captured by streptavidin-coated donor beads, and a GST-tagged 53BP1 tandem Tudor domain is captured by anti-GST-coated acceptor beads. In the absence of an inhibitor, the interaction between 53BP1 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. Inhibitors that bind to the 53BP1 Tudor domain disrupt this interaction, leading to a decrease in the signal.

-

Protocol:

-

A solution of GST-53BP1 tandem Tudor domain and biotinylated H4K20me2 peptide is prepared in assay buffer.

-

Serial dilutions of this compound or other test compounds are added to the protein-peptide mixture in a 384-well plate.

-

Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the wells.

-

The plate is incubated in the dark at room temperature.

-

The AlphaScreen signal is read using a suitable plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the dissociation constant (Kd) of the interaction between this compound and the 53BP1 tandem Tudor domain.

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. The binding constant, stoichiometry, and enthalpy of the interaction can be determined from a single experiment.

-

Protocol:

-

The 53BP1 tandem Tudor domain protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe.

-

A series of small injections of this compound are titrated into the protein solution.

-

The heat released or absorbed during each injection is measured.

-

The resulting data are integrated and plotted against the molar ratio of ligand to protein.

-

The binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters, including the Kd.

-

Class Switch Recombination (CSR) Assay

This cellular assay was used to demonstrate the functional activity of this compound in a biological context that requires a functional 53BP1 Tudor domain.

-

Principle: CSR is a DNA recombination process that occurs in activated B cells and is dependent on 53BP1-mediated NHEJ. Inhibition of 53BP1 function leads to a reduction in CSR.

-

Protocol:

-

Naive splenocytes are cultured with LPS and IL-4 for 3.5 days to induce CSR.

-

Cells are treated with varying concentrations of this compound (e.g., 30-100 µM).

-

The extent of CSR is measured by flow cytometry, quantifying the percentage of cells that have switched to a different antibody isotype (e.g., IgG1).

-

A reduction in the percentage of switched cells in the presence of this compound indicates inhibition of 53BP1 function.[4]

-

Visualizations

Signaling Pathway: 53BP1 in DNA Double-Strand Break Repair

Caption: 53BP1 signaling in the DNA damage response and inhibition by this compound.

Experimental Workflow: AlphaScreen Assay

Caption: Workflow for the this compound AlphaScreen binding assay.

Logical Relationship: this compound Mechanism of Action

Caption: Competitive inhibition of 53BP1 by this compound.

Preclinical Status and Future Directions

As of the latest available information, this compound is a preclinical tool compound and has not entered clinical trials. It serves as a valuable chemical probe to elucidate the biological functions of 53BP1. While this compound itself is described as a modestly potent inhibitor, its discovery has paved the way for the development of more potent and cell-active 53BP1 antagonists.[1] Structure-activity relationship (SAR) studies based on the this compound scaffold have been initiated to improve its affinity for 53BP1.[3]

Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs to develop clinical candidates. Such compounds could have significant therapeutic potential in oncology, either as monotherapies in specific cancer subtypes or in combination with other DNA-damaging agents to enhance their efficacy.

Conclusion

This compound represents a landmark achievement in the targeting of methyl-lysine binding proteins with small molecules. Its discovery and characterization have provided a crucial tool for the scientific community to dissect the intricate roles of 53BP1 in DNA repair and tumorigenesis. The in-depth technical information presented in this whitepaper is intended to support and accelerate further research and development efforts in this promising area of cancer therapy.

References

- 1. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]

- 2. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]

- 3. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

UNC-2170: A Fragment-Like Ligand Targeting the 53BP1 Tudor Domain

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The DNA damage response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key protein in this pathway is the tumor suppressor p53-binding protein 1 (53BP1), which plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. 53BP1 recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a histone mark enriched at sites of DNA damage, via its tandem tudor domain (TTD). The interaction between 53BP1 and H4K20me2 is a crucial step in the recruitment of downstream repair factors. Consequently, small molecule inhibitors of the 53BP1-H4K20me2 interaction are valuable tools for studying the DDR and hold potential as therapeutic agents, particularly in the context of cancers with specific DNA repair deficiencies. This technical guide provides an in-depth overview of UNC-2170, a fragment-like small molecule ligand that targets the 53BP1 TTD.

This compound: A Selective Ligand for 53BP1

This compound was identified through a cross-screening effort as a micromolar ligand of the 53BP1 TTD.[1][2] It is characterized as a "fragment-like" molecule due to its low molecular weight.[1] Structural and biochemical studies have revealed that this compound binds to the methyl-lysine (Kme) binding pocket of the 53BP1 TTD, acting as a competitive antagonist of the endogenous H4K20me2 histone peptide.[1][2]

Chemical Properties

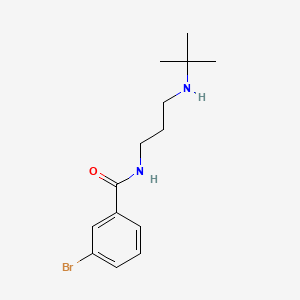

The chemical structure of this compound is 3-Bromo-N-(3-(tert-butylamino)propyl)benzamide. Its molecular formula is C14H21BrN2O.[3]

Quantitative Binding and Selectivity Data

This compound exhibits modest but selective binding to the 53BP1 tandem tudor domain. The binding affinity has been quantified by two independent biophysical methods, and its selectivity has been assessed against a panel of other methyl-lysine reader proteins.

| Parameter | Value | Method | Reference |

| IC50 | 29 ± 7.4 µM | AlphaScreen | [1] |

| Kd | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) | [1][4] |

| Selectivity | >17-fold vs. other Kme readers | AlphaScreen | [1][2] |

Mechanism of Action

This compound functions by directly competing with H4K20me2 for binding to the aromatic cage of the 53BP1 TTD. X-ray crystallography studies have revealed that the tert-butyl amine group of this compound anchors the molecule within the methyl-lysine binding pocket.[1][2] An interesting feature of this compound binding is that it induces the dimerization of two 53BP1 TTDs, with the ligand situated at the dimer interface.[1][2] This mode of binding is distinct from the interaction with the native histone peptide.

Cellular Activity

In a cellular context, this compound acts as a 53BP1 antagonist.[1] Its most well-characterized cellular effect is the suppression of immunoglobulin class switch recombination (CSR) in B cells, a process that is dependent on functional 53BP1.[1][2] This demonstrates that this compound can penetrate cells and engage its target to produce a measurable biological outcome.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

AlphaScreen Assay for 53BP1 Binding

This assay is a bead-based proximity assay used to measure the binding of this compound to the 53BP1 TTD.

Materials:

-

His-tagged 53BP1 tandem tudor domain (TTD) protein

-

Biotinylated H4K20me2 peptide

-

Nickel Chelate AlphaScreen Donor Beads (PerkinElmer)

-

Streptavidin AlphaLISA Acceptor Beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA

-

This compound compound dilutions

-

384-well ProxiPlate (PerkinElmer)

Protocol:

-

Prepare a solution of His-tagged 53BP1 TTD and biotinylated H4K20me2 peptide in assay buffer.

-

Add this compound at various concentrations to the wells of a 384-well plate.

-

Add the protein-peptide mixture to the wells containing the compound.

-

Incubate for 15 minutes at room temperature.

-

Add a suspension of Nickel Chelate AlphaScreen Donor Beads and Streptavidin AlphaLISA Acceptor Beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision plate reader (PerkinElmer) using standard AlphaScreen settings.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and 53BP1.

Materials:

-

Purified 53BP1 tandem tudor domain (TTD) protein

-

This compound

-

ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl

-

MicroCal ITC200 instrument (Malvern Panalytical)

Protocol:

-

Dialyze the 53BP1 TTD protein against the ITC buffer overnight.

-

Dissolve this compound in the final dialysis buffer.

-

Load the 53BP1 TTD solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat change.

-

The data is fitted to a single-site binding model to determine the thermodynamic parameters of the interaction.

Class Switch Recombination (CSR) Assay

This cellular assay measures the effect of this compound on the biological function of 53BP1 in B lymphocytes.

Materials:

-

Splenic B cells isolated from mice

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and β-mercaptoethanol

-

Lipopolysaccharide (LPS)

-

Interleukin-4 (IL-4)

-

This compound

-

Flow cytometry antibodies against B220 and IgG1

Protocol:

-

Isolate primary B cells from mouse spleens.

-

Culture the B cells in complete RPMI medium.

-

Stimulate the B cells with LPS and IL-4 to induce class switching to IgG1.

-

Treat the cells with varying concentrations of this compound.

-

Culture the cells for 3-4 days.

-

Harvest the cells and stain with fluorescently labeled antibodies against B220 (a B cell marker) and IgG1.

-

Analyze the percentage of IgG1-positive B cells by flow cytometry.

-

A reduction in the percentage of IgG1-positive cells in the presence of this compound indicates inhibition of CSR.

Visualizations

53BP1 Signaling Pathway in DNA Double-Strand Break Repair

Caption: 53BP1 signaling at a DNA double-strand break.

Experimental Workflow for the Identification and Characterization of this compound

Caption: Workflow for this compound discovery and validation.

Conclusion

This compound is a valuable chemical tool for probing the function of 53BP1 in the DNA damage response. Its characterization as a fragment-like ligand that directly binds to the 53BP1 tandem tudor domain and inhibits its interaction with H4K20me2 provides a solid foundation for further research. The detailed experimental protocols provided in this guide will enable researchers to utilize this compound effectively in their studies of DNA repair, cell cycle control, and cancer biology. Furthermore, the structure-activity relationships derived from this compound and its analogs can guide the development of more potent and specific 53BP1 inhibitors for potential therapeutic applications.

References

- 1. This compound HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Structural Basis of UNC-2170 Binding to 53BP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor UNC-2170 and the p53-binding protein 1 (53BP1). 53BP1 is a critical component of the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks (DSBs).[1][2][3] this compound has been identified as a fragment-like ligand that selectively targets the tandem tudor domain (TTD) of 53BP1, inhibiting its interaction with its natural ligand, dimethylated lysine 20 on histone H4 (H4K20me2).[4][5] This guide details the quantitative binding data, the precise structural interactions, and the experimental methodologies used to elucidate this interaction.

Core Interaction: this compound and the 53BP1 Tandem Tudor Domain

This compound is a functionally active, fragment-like ligand of 53BP1.[1][5][6] It competitively inhibits the binding of the 53BP1 tandem tudor domain to H4K20me2, a key histone modification that recruits 53BP1 to sites of DNA double-strand breaks.[4][5] X-ray crystallography studies have revealed that this compound binds at the interface of a 53BP1 dimer, with its tert-butyl amine group anchoring the molecule into the methyl-lysine (Kme) binding pocket.[4][5][6] This mode of binding makes it a competitive antagonist to the endogenous H4K20me2 substrate.[4][5] The co-crystal structure of this compound bound to the 53BP1 tandem tudor domain has been deposited in the Protein Data Bank (PDB) with the accession code 4RG2.

Quantitative Binding and Selectivity Data

The binding affinity and inhibitory concentration of this compound for 53BP1 have been quantified through various biophysical and biochemical assays. The compound also demonstrates significant selectivity for 53BP1 over other methyl-lysine reader proteins.

| Compound | Target | Assay Type | Value | Reference |

| This compound | 53BP1 | Isothermal Titration Calorimetry (ITC) | Kd = 22 µM | [1] |

| This compound | 53BP1 | Competitive Binding Assay (AlphaScreen) | IC50 = 29 µM | [1] |

Selectivity Profile of this compound:

This compound exhibits at least 17-fold selectivity for 53BP1 when screened against a panel of nine other methyl-lysine (Kme) reader proteins.[1]

| Methyl-lysine Reader Protein | Binding Observed (at up to 500 µM this compound) |

| L3MBTL1 | No |

| L3MBTL3 | No |

| JMJD2A | No |

| JMJD2B | No |

| JMJD2C | No |

| JMJD2D | No |

| CBX4 | No |

| CBX7 | No |

| CBX8 | No |

Signaling Pathway and Mechanism of Action

53BP1 plays a pivotal role in the NHEJ pathway of DNA repair. Upon a DNA double-strand break, a signaling cascade is initiated, leading to the dimethylation of histone H4 at lysine 20 (H4K20me2). The tandem tudor domain of 53BP1 recognizes and binds to this H4K20me2 mark, recruiting 53BP1 to the site of damage. 53BP1 then acts as a scaffold, recruiting other downstream repair factors to facilitate the ligation of the broken DNA ends. This compound, by competitively binding to the H4K20me2 binding pocket, prevents the recruitment of 53BP1 to the damage site, thereby inhibiting the NHEJ pathway.

Caption: this compound competitively inhibits 53BP1 recruitment in the NHEJ pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding of this compound to 53BP1.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) and thermodynamics of the this compound-53BP1 interaction.

Methodology:

-

Protein Preparation: The tandem tudor domain of 53BP1 (residues 1483-1606) is expressed and purified.

-

Ligand Preparation: this compound is dissolved in a buffer matching the protein buffer, typically containing a small percentage of DMSO to ensure solubility.

-

ITC Experiment:

-

The 53BP1 protein solution is placed in the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small injections of the this compound solution are made into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Competitive Binding Assay

Objective: To determine the IC50 of this compound for the 53BP1-H4K20me2 interaction.

Methodology:

-

Reagents:

-

Biotinylated H4K20me2 peptide.

-

GST-tagged 53BP1 tandem tudor domain.

-

Streptavidin-coated Donor beads.

-

Anti-GST-coated Acceptor beads.

-

This compound at various concentrations.

-

-

Assay Procedure:

-

The GST-53BP1, biotinylated H4K20me2 peptide, and varying concentrations of this compound are incubated together.

-

Anti-GST Acceptor beads are added and incubated.

-

Streptavidin Donor beads are added and incubated in the dark.

-

-

Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the 53BP1-H4K20me2 interaction.

-

Data Analysis: The signal is plotted against the concentration of this compound, and the IC50 value is calculated.

Caption: Workflow for the AlphaScreen competitive binding assay.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with the 53BP1 tandem tudor domain.

Methodology:

-

Protein-Ligand Complex Formation: Purified 53BP1 tandem tudor domain is incubated with an excess of this compound.

-

Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand are determined and refined. The final structure is deposited in the Protein Data Bank (PDB: 4RG2).

Logical Relationship of this compound's Properties

The development and characterization of this compound follow a logical progression from initial identification to cellular validation.

Caption: Logical progression from discovery to validation of this compound.

References

- 1. Concerted Activities of Distinct H4K20 Methyltransferases at DNA Double-Strand Breaks Regulate 53BP1 Nucleation and NHEJ-Directed Repair [escholarship.org]

- 2. Frontiers | Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy [frontiersin.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Replication-Coupled Dilution of H4K20me2 Guides 53BP1 to Pre-replicative Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC-2170: A Technical Guide to its Interaction with Chromatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a small molecule inhibitor that has emerged as a valuable tool for studying the intricate processes of DNA damage response and chromatin biology. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on chromatin binding, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Targeting 53BP1

This compound functions as a competitive antagonist of the p53-binding protein 1 (53BP1), a key regulator in the DNA double-strand break (DSB) repair pathway.[1][2][3] Specifically, this compound targets the tandem Tudor domain (TTD) of 53BP1.[1][3] This domain is responsible for recognizing and binding to dimethylated lysine 20 on histone H4 (H4K20me2), a crucial epigenetic mark for recruiting 53BP1 to sites of DNA damage.[1][3] By binding to the Kme-binding pocket of the 53BP1 TTD, this compound directly competes with the endogenous H4K20me2 histone mark, thereby inhibiting the localization of 53BP1 to DSBs.[1][3]

Quantitative Analysis of this compound Binding and Selectivity

The binding affinity and selectivity of this compound for 53BP1 have been quantitatively assessed using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

| Binding Affinity of this compound for 53BP1 | |

| Parameter | Value |

| IC50 (AlphaScreen) | 29 ± 7.4 µM[1] |

| Kd (Isothermal Titration Calorimetry) | 22 ± 2.5 µM[1] |

| Selectivity Profile of this compound | |

| Methyl-lysine Reader Protein | IC50 (µM) |

| 53BP1 | 29 ± 7.4[1] |

| CBX7 | > 500[1] |

| JARID1A | > 500[1] |

| PHF1 | > 500[1] |

| PHF19 | > 500[1] |

| PHF23 | > 500[1] |

| UHRF1 | > 500[1] |

| L3MBTL1 | > 500[1] |

| L3MBTL3 | > 500[1] |

| MBTD1 | > 500[1] |

This compound demonstrates a notable selectivity for 53BP1, with an IC50 value at least 17-fold lower than for other tested methyl-lysine binding proteins.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental procedures related to this compound, the following diagrams are provided in the DOT language.

Caption: 53BP1 signaling pathway at DNA double-strand breaks and the inhibitory action of this compound.

Caption: Workflow of the AlphaScreen assay to measure this compound inhibition of 53BP1-H4K20me2 binding.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) to determine the binding thermodynamics of this compound to 53BP1.

Detailed Experimental Protocols

AlphaScreen Assay for 53BP1-H4K20me2 Binding Inhibition

This protocol is adapted from the supplementary information of Perfetti et al., ACS Chemical Biology, 2015.

1. Reagents and Materials:

-

His-tagged 53BP1 (tandem tudor domain)

-

Biotinylated H4K20me2 peptide (ARTKQTARK(me2)STGGKAPRKQLA-GGK(Biotin)-NH2)

-

Nickel Chelate AlphaScreen Donor Beads (PerkinElmer)

-

Streptavidin-coated AlphaScreen Acceptor Beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

This compound compound series

-

384-well ProxiPlates (PerkinElmer)

2. Procedure:

-

Prepare a 2X solution of His-tagged 53BP1 and biotinylated H4K20me2 peptide in assay buffer. The final concentrations in the assay are 50 nM and 25 nM, respectively.

-

Dispense 5 µL of the 2X protein-peptide mix into each well of a 384-well plate.

-

Add 50 nL of this compound or control compounds at various concentrations to the wells.

-

Incubate at room temperature for 15 minutes.

-

Prepare a 2X solution of AlphaScreen beads in assay buffer (20 µg/mL each of donor and acceptor beads).

-

Add 5 µL of the bead solution to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader (PerkinElmer) using standard AlphaScreen settings.

3. Data Analysis:

-

IC50 values are determined by fitting the data to a four-parameter dose-response curve using graphing software.

Isothermal Titration Calorimetry (ITC)

This protocol is based on the methods described in the supplementary information of Perfetti et al., ACS Chemical Biology, 2015.

1. Reagents and Materials:

-

Purified 53BP1 (tandem tudor domain)

-

This compound

-

ITC Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl

-

MicroCal iTC200 or equivalent instrument

2. Procedure:

-

Dialyze the 53BP1 protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer to minimize heat of dilution effects.

-

Concentrations are typically 20-50 µM for the protein in the sample cell and 200-500 µM for the compound in the syringe.

-

Degas all solutions prior to use.

-

Perform the titration at 25°C.

-

The experiment consists of an initial 0.4 µL injection followed by 19 subsequent 2 µL injections of the this compound solution into the 53BP1 solution.

-

A control experiment titrating this compound into buffer alone is performed to determine the heat of dilution.

3. Data Analysis:

-

The raw data is corrected for the heat of dilution.

-

The binding isotherm is then fitted to a one-site binding model using the Origin software (OriginLab) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is calculated from these values.

Conclusion

This compound serves as a moderately potent and highly selective chemical probe for investigating the function of 53BP1. Its ability to disrupt the interaction between 53BP1 and methylated histones provides a powerful means to dissect the role of this crucial protein in DNA damage repair and other chromatin-related processes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC-2170 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a cell-permeable, small molecule inhibitor of the p53-binding protein 1 (53BP1).[1][2] It functions as a fragment-like ligand that competitively binds to the tandem tudor domain of 53BP1, thereby antagonizing its interaction with histone H4 dimethylated on lysine 20 (H4K20me2).[3][4] This interaction is a critical event in the DNA damage response (DDR) pathway, particularly in the promotion of non-homologous end joining (NHEJ) for the repair of double-strand breaks (DSBs).[1][5] By inhibiting 53BP1, this compound can modulate the cellular response to DNA damage, making it a valuable tool for studying DNA repair mechanisms and for potential applications in cancer therapy.

Mechanism of Action

This compound acts as an antagonist of 53BP1, a key protein in the DNA damage response pathway.[1][3] Upon DNA double-strand breaks, 53BP1 is recruited to the damage sites, a process that is dependent on the upstream kinase ATM (ataxia telangiectasia mutated).[6][7] 53BP1's tandem tudor domain recognizes and binds to H4K20me2, a histone mark present at sites of DNA damage.[3][4] This binding facilitates the recruitment of downstream effectors that promote NHEJ. This compound competes with H4K20me2 for binding to the 53BP1 tudor domain, thereby inhibiting its localization to DSBs and subsequent downstream signaling.[1][3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Target | 53BP1 (p53-binding protein 1) | [1][2] |

| Binding Domain | Tandem Tudor Domain | [3] |

| IC50 | 29 µM (in vitro) | [5] |

| Kd | 22 µM | [5] |

| Selectivity | >17-fold for 53BP1 over nine other methyl-lysine reader proteins | [5] |

| Cell Permeability | High, with no significant efflux | [2] |

Signaling Pathway

Caption: 53BP1 signaling pathway in response to DNA double-strand breaks and the inhibitory action of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound hydrochloride is typically supplied as a lyophilized powder.

-

Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound hydrochloride powder in 0.95 mL of DMSO.[5]

-

Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[5] Once reconstituted in DMSO, store the stock solution at -20°C and use within 3 months to avoid loss of potency.[5] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]

2. Cell Viability Assay (MTT Assay)

This protocol is adapted for evaluating the cytotoxic effects of this compound.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. Typical starting concentrations can range from 1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

-

Caption: Workflow for assessing cell viability upon treatment with this compound using the MTT assay.

3. DNA Damage Foci Formation Assay (Immunofluorescence)

This protocol is for visualizing the effect of this compound on the formation of 53BP1 foci at sites of DNA damage.

-

Materials:

-

Cells of interest (e.g., U2OS)

-

Glass coverslips in a 24-well plate

-

Complete cell culture medium

-

This compound stock solution

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody against 53BP1 (and γH2AX as a marker for DSBs)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 10-100 µM) for 1-2 hours.

-

Induce DNA damage (e.g., expose to 2-10 Gy of ionizing radiation or treat with 1-10 µM etoposide for 1 hour).

-

Incubate for the desired time post-damage (e.g., 1-6 hours) to allow for foci formation.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 1 hour.

-

Incubate with primary antibodies (e.g., anti-53BP1 and anti-γH2AX) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize and quantify the number of 53BP1 and γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

-

4. Class Switch Recombination (CSR) Assay

This compound has been shown to suppress CSR.[3] This protocol outlines a method to assess this effect in primary B cells.

-

Materials:

-

Splenocytes isolated from mice

-

B cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Lipopolysaccharide (LPS)

-

Interleukin-4 (IL-4)

-

This compound stock solution

-

Flow cytometry staining buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against B cell surface markers (e.g., B220) and isotypes (e.g., IgG1, IgM)

-

Flow cytometer

-

-

Procedure:

-

Isolate splenocytes from a mouse spleen and enrich for B cells using a B cell isolation kit.

-

Resuspend the purified B cells in complete RPMI-1640 medium.

-

Plate the B cells at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Treat the cells with this compound at various concentrations (e.g., 30-100 µM).[5]

-

Stimulate the B cells to undergo CSR by adding LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce switching to IgG1.

-

Incubate the cells for 3.5 to 4 days at 37°C in a 5% CO2 incubator.[5]

-

Harvest the cells and wash them with flow cytometry staining buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against a B cell marker (e.g., B220) and the desired isotypes (e.g., IgG1 and IgM).

-

Acquire the data on a flow cytometer.

-

Analyze the percentage of B220+ cells that have switched to IgG1 (IgG1+/IgM-).

-

Caption: Workflow for assessing the effect of this compound on class switch recombination in primary B cells.

References

- 1. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tumor Suppressor P53 Binding Protein 1 (53bp1) Is Involved in DNA Damage–Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC-2170: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a selective, fragment-like small molecule inhibitor of the p53-binding protein 1 (53BP1).[1][2] It functions by binding to the tandem Tudor domain of 53BP1, competitively inhibiting its interaction with methylated histone H4 at lysine 20 (H4K20me2).[3][4] This interaction is a critical step in the DNA double-strand break (DSB) repair pathway, specifically promoting non-homologous end joining (NHEJ).[2][5] By disrupting this process, this compound serves as a valuable tool for studying DNA damage response (DDR) pathways and holds potential for therapeutic applications, particularly in contexts where sensitizing cells to DNA damaging agents is desirable. These notes provide detailed protocols for the in vitro use of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on biochemical and cellular assays.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 | 29 µM | Human 53BP1 | AlphaScreen | [1][6] |

| Kd | 22 µM | Human 53BP1 | Isothermal Titration Calorimetry (ITC) | [1][7] |

| Effective Concentration | 30-100 µM | Naive mouse splenocytes | Class Switch Recombination (CSR) Assay | [1] |

| Effective Concentration | 500 µM | Cellular lysates | 53BP1 Solubility Assay | [1] |

Signaling Pathway and Mechanism of Action

This compound targets the 53BP1 protein, a key player in the DNA damage response pathway. The diagram below illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound in the DNA damage response pathway.

Experimental Protocols

Stock Solution Preparation

Proper preparation of this compound stock solutions is critical for experimental reproducibility.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 3.13 mg of this compound (MW: 313.24 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

General Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments using this compound.

Caption: A generalized workflow for in vitro studies with this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-